![molecular formula C26H28N2O4 B266912 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide, also known as IRBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IRBP belongs to the class of benzamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to modulate the activity of various receptors such as GABA receptors, which are involved in the regulation of neuronal activity. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to activate various ion channels such as TRPV1 channels, which are involved in the regulation of pain sensation.
Biochemical and Physiological Effects
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to possess a wide range of biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective effects. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has also been found to scavenge various reactive oxygen species, which are involved in oxidative stress-induced cell damage. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has some limitations such as its low bioavailability, which limits its therapeutic potential. 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide also has some toxicity concerns, which need to be addressed before its clinical application.
Zukünftige Richtungen
There are several future directions for research on 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. One of the future directions is to improve the bioavailability of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide by developing novel drug delivery systems such as nanoparticles and liposomes. Another future direction is to investigate the potential of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide and its cellular targets.
Synthesemethoden
The synthesis of 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-isopropoxybenzoate to form the benzamide compound, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastatic potential of cancer cells. In Alzheimer's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In Parkinson's disease research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to protect dopaminergic neurons from oxidative stress-induced cell death. In diabetes research, 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide has been found to improve glucose tolerance and insulin sensitivity.
Eigenschaften
Produktname |
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide |
|---|---|
Molekularformel |
C26H28N2O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-propan-2-yloxy-N-[2-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
ZQPQBKBIEPBIFK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
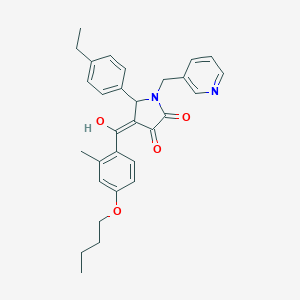
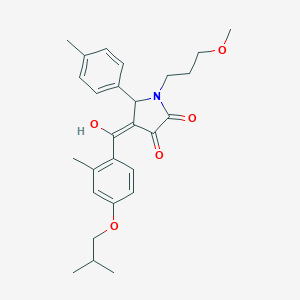

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
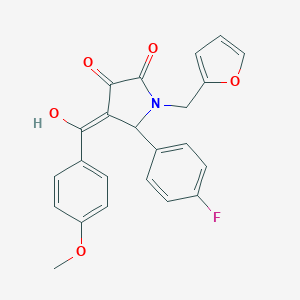

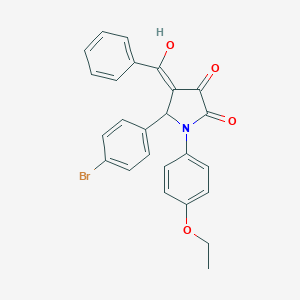
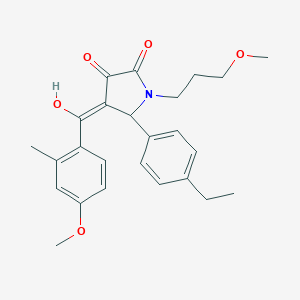
![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
